N-T-Boc-leu-gly-arg P-nitroanilide N-T-Boc-leu-gly-arg P-nitroanilide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16230726
InChI: InChI=1S/C25H40N8O7/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28)
SMILES:
Molecular Formula: C25H40N8O7
Molecular Weight: 564.6 g/mol

N-T-Boc-leu-gly-arg P-nitroanilide

CAS No.:

Cat. No.: VC16230726

Molecular Formula: C25H40N8O7

Molecular Weight: 564.6 g/mol

* For research use only. Not for human or veterinary use.

N-T-Boc-leu-gly-arg P-nitroanilide -

Specification

Molecular Formula C25H40N8O7
Molecular Weight 564.6 g/mol
IUPAC Name tert-butyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Standard InChI InChI=1S/C25H40N8O7/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28)
Standard InChI Key XYZOMPCEZFRTOR-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Introduction

Structural Characterization and Physicochemical Properties

N-T-Boc-leu-gly-arg P-nitroanilide (CAS 68223-96-1) is a tetrapeptide derivative with the systematic name N-[(1,1-dimethylethoxy)carbonyl]-L-leucylglycyl-N-(4-nitrophenyl)-L-argininamide. Its structure comprises three key components:

  • Boc Protecting Group: The tert-butyloxycarbonyl group shields the N-terminal leucine residue during synthesis, preventing unwanted side reactions .

  • Tripeptide Backbone (Leu-Gly-Arg): This sequence mimics natural protease substrates, enabling selective cleavage by enzymes such as trypsin and clotting factors .

  • p-Nitroanilide Chromophore: The para-nitroaniline group serves as a chromogenic reporter, releasing yellow-colored p-nitroaniline (λmax=405\lambda_{\text{max}} = 405 nm) upon enzymatic hydrolysis .

Table 1: Physicochemical Properties of N-T-Boc-leu-gly-arg P-nitroanilide

PropertyValueSource
Molecular FormulaC25H40N8O7\text{C}_{25}\text{H}_{40}\text{N}_{8}\text{O}_{7}
Molecular Weight564.63 g/mol
Density1.32±0.1g/cm31.32 \pm 0.1 \, \text{g/cm}^3
Storage Temperature-20°C
Predicted pKa11.34±0.4611.34 \pm 0.46

The compound’s density and stability at low temperatures (-20°C) make it suitable for long-term storage, while its solubility in aqueous buffers facilitates its use in enzymatic assays .

Synthesis and Chemical Reactivity

The synthesis of N-T-Boc-leu-gly-arg P-nitroanilide follows solid-phase peptide synthesis (SPPS) principles, with the Boc group serving as a temporary protecting agent. Key steps include:

  • Boc Deprotection: Trifluoroacetic acid (TFA) removes the Boc group from the leucine residue under acidic conditions.

  • Peptide Coupling: Carbodiimide activators facilitate the sequential addition of glycine and arginine residues.

  • pNA Conjugation: The para-nitroanilide group is introduced via amide bond formation at the C-terminal arginine .

The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC), yielding >95% purity. The Boc group’s steric bulk minimizes racemization during synthesis, ensuring enantiomeric fidelity .

Biochemical Applications in Endotoxin Detection

N-T-Boc-leu-gly-arg P-nitroanilide is a cornerstone of the Limulus amebocyte lysate (LAL) assay, a gold-standard method for endotoxin detection in pharmaceuticals and medical devices . The mechanism involves:

  • Endotoxin Activation: Bacterial lipopolysaccharides (LPS) activate a cascade of clotting enzymes in LAL.

  • Substrate Cleavage: The activated enzyme hydrolyzes the peptide bond between arginine and p-nitroanilide, releasing free p-nitroaniline.

  • Chromogenic Detection: The release of p-nitroaniline is quantified spectrophotometrically at 405 nm, with absorbance proportional to endotoxin concentration .

Table 2: Performance Metrics of the Chromogenic LAL Assay

ParameterValueSource
Detection Range0.001–10 EU/mL
Assay Time15–30 minutes
Sensitivity EnhancementDiazo-coupling (A₅₄₅ measurement)

The diazo-coupling modification, which converts p-nitroaniline to a magenta-colored azo dye (λmax=545\lambda_{\text{max}} = 545 nm), enhances sensitivity and reduces interference from colored samples .

Enzymatic Specificity and Kinetic Studies

Studies demonstrate that N-T-Boc-leu-gly-arg P-nitroanilide is selectively cleaved by serine proteases, particularly those involved in blood coagulation and inflammation. For example:

  • Trypsin: Cleaves at the arginine-p-nitroanilide bond with a KmK_m of 12.5μM12.5 \, \mu\text{M} and kcatk_{\text{cat}} of 0.45s10.45 \, \text{s}^{-1} .

  • Clotting Enzymes: Exhibit higher affinity (Km<5μMK_m < 5 \, \mu\text{M}) due to structural complementarity with the Leu-Gly-Arg sequence .

Competitive inhibition studies reveal that arginine analogs reduce hydrolysis rates, underscoring the critical role of the guanidinium group in enzyme-substrate interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator